molecular formula C16H17N3OS B12539701 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- CAS No. 677343-41-8

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-

Cat. No.: B12539701
CAS No.: 677343-41-8
M. Wt: 299.4 g/mol
InChI Key: ZNFYGSFZBWVQHF-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a unique structure that includes an imidazole ring, a dihydro component, and a methoxyphenylthio group, making it a subject of interest for researchers.

Properties

CAS No.

677343-41-8

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[4-(3-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3OS/c1-20-13-3-2-4-15(11-13)21-14-7-5-12(6-8-14)19-16-17-9-10-18-16/h2-8,11H,9-10H2,1H3,(H2,17,18,19)

InChI Key

ZNFYGSFZBWVQHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=C(C=C2)NC3=NCCN3

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often utilize nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the formation of the desired imidazole derivatives.

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Imidazole derivatives, including 1H-Imidazol-2-amine variants, have demonstrated notable antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics and antifungal agents. The structural similarity of imidazoles to histidine allows them to effectively bind to protein molecules, enhancing their pharmacodynamic characteristics .

Anti-inflammatory and Analgesic Properties
Research indicates that imidazole derivatives exhibit anti-inflammatory and analgesic effects. Modifications in the substituents on the imidazole nucleus can enhance these activities. For instance, compounds with specific phenyl substitutions have shown improved efficacy in reducing inflammation and pain .

Anticancer Potential
Several studies have investigated the anticancer properties of imidazole derivatives. The ability of these compounds to interact with various biological targets makes them suitable for cancer therapy. Preliminary findings suggest that modifications in the imidazole structure can lead to enhanced cytotoxicity against cancer cell lines .

Agricultural Applications

Pesticidal Activity
Imidazole derivatives are being explored for their potential as pesticides. Their ability to disrupt biochemical pathways in pests can lead to effective pest control solutions. Research has shown that certain imidazole compounds can exhibit insecticidal properties against agricultural pests, providing a basis for developing safer and more effective pesticides .

Material Science Applications

Polymer Chemistry
The unique chemical properties of imidazole derivatives allow them to be used in the synthesis of novel polymers. These polymers can possess enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The incorporation of imidazole into polymer matrices can also improve their electrical conductivity, opening avenues for applications in electronics .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
MedicinalAntimicrobial AgentsEffective against bacteria and fungi
Anti-inflammatory DrugsReduces inflammation; analgesic effects
Anticancer CompoundsEnhanced cytotoxicity against cancer cell lines
AgriculturalPesticidesExhibits insecticidal properties
Material SciencePolymer SynthesisImproves thermal stability and conductivity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. Results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity
Research conducted on a series of substituted imidazoles revealed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of specific substituents in enhancing the compound's interaction with cancer cell receptors .

Case Study 3: Agricultural Applications
Field trials assessing the effectiveness of imidazole-based pesticides showed a marked reduction in pest populations compared to untreated controls. This suggests potential for developing environmentally friendly pest management solutions .

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit histamine receptors, leading to antihistaminic effects . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- can be compared with other imidazole derivatives such as:

What sets 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- apart is its unique methoxyphenylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]- is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring and a methoxyphenyl thioether moiety, which contribute to its biological activity. The molecular formula and weight are crucial for understanding its interactions at the molecular level.

PropertyValue
Molecular FormulaC16H18N2S
Molecular Weight282.39 g/mol
CAS Number85883-94-9

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated potent antibacterial effects. For instance, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) in the range of 1-10 µg/mL against these pathogens, suggesting a promising avenue for further exploration in antibiotic development .

Antitumor Activity

The compound's structure suggests potential anticancer properties. Studies have highlighted the importance of structural features like the methoxyphenyl group in enhancing cytotoxicity against cancer cell lines. For example, derivatives with imidazole rings have been tested against various cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics such as doxorubicin, indicating their potential as effective anticancer agents .

Cardiovascular Effects

Imidazole-containing compounds have been evaluated for their cardiovascular effects, particularly their ability to modulate blood pressure through interaction with imidazoline binding sites (IBS). Compounds similar to 1H-Imidazol-2-amine have shown significant reductions in mean arterial pressure (MAP) in hypertensive models, suggesting a mechanism involving alpha adrenergic receptor modulation .

The biological activity of 1H-Imidazol-2-amine is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : The imidazole ring facilitates binding to imidazoline receptors and adrenergic receptors, influencing cardiovascular responses.
  • Enzymatic Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation pathways.

Case Study 1: Antimicrobial Evaluation

A series of synthesized imidazole derivatives were evaluated for their antimicrobial activity using the cylinder well diffusion method. The results demonstrated that compounds with methoxy substitutions showed enhanced activity against E. coli and B. subtilis, with some achieving MIC values comparable to established antibiotics .

Case Study 2: Anticancer Screening

In a study focusing on anticancer properties, various derivatives were tested against breast and lung cancer cell lines. The results indicated that certain structural modifications improved cytotoxicity significantly, with IC50 values indicating effectiveness in inhibiting cell growth at low concentrations .

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